molecular formula C12H23NO3 B6219720 tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate, Mixture of diastereomers CAS No. 2757999-90-7

tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate, Mixture of diastereomers

Cat. No.: B6219720
CAS No.: 2757999-90-7
M. Wt: 229.3
InChI Key:
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Description

Tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate: . This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyl group, and a carbamate group attached to a cyclohexyl ring with a methyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate typically involves the reaction of 4-hydroxy-2-methylcyclohexanone with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to room temperature. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: : The carbamate group can be reduced to an amine.

  • Substitution: : The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 4-hydroxy-2-methylcyclohexanone or 4-oxo-2-methylcyclohexanone.

  • Reduction: : Formation of tert-butyl N-(4-hydroxy-2-methylcyclohexyl)amine.

  • Substitution: : Formation of various derivatives depending on the substituent used.

Scientific Research Applications

Tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

  • Biology: : The compound may serve as a precursor for bioactive molecules or as a tool in studying biological processes.

  • Industry: : Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate can be compared with other similar compounds such as tert-butyl N-hydroxycarbamate and tert-butyl N-(2-methoxyphenyl)benzamide . The uniqueness of tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate lies in its specific combination of functional groups and its potential for diverse applications.

Properties

CAS No.

2757999-90-7

Molecular Formula

C12H23NO3

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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